molecular formula C13H13NO3 B13530834 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13530834
M. Wt: 231.25 g/mol
InChI Key: NWAFVYOAIDCKRG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxylic acid group and two methyl groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isoxazole ring. The reaction typically requires refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or isoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2,6-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2,5-Dimethylphenyl)-4-methylisoxazole-5-carboxylic acid

Uniqueness

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the isoxazole ring

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-5-8(2)10(6-7)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16)

InChI Key

NWAFVYOAIDCKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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